2-Chloro-6-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-6-(trifluoromethyl)pyridine is a halogenated aromatic compound characterized by the presence of a chlorine atom and a trifluoromethyl group on a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.
Synthetic Routes and Reaction Conditions:
Halogenation and Trifluoromethylation: The compound can be synthesized through the halogenation of pyridine followed by trifluoromethylation. This involves the reaction of pyridine with chlorine gas and subsequent treatment with trifluoromethylating agents such as trifluoromethyl iodide.
Transition Metal Catalysis: Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the trifluoromethyl group onto the pyridine ring.
Industrial Production Methods: Industrial production typically involves large-scale halogenation and trifluoromethylation processes, often utilizing continuous flow reactors to ensure efficiency and safety. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivative.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as sodium azide or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound-5-carboxylic acid.
Reduction: this compound-5-amine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Mechanism of Action
Target of Action
It’s known that many pyridine derivatives interact with various receptors and enzymes, influencing their function .
Biochemical Pathways
It’s known that pyridine derivatives can influence various biochemical pathways depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-(trifluoromethyl)pyridine . These factors could include temperature, pH, and the presence of other compounds.
Scientific Research Applications
2-Chloro-6-(trifluoromethyl)pyridine is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It is a precursor in the synthesis of various drugs, including those with potential antiviral and anticancer properties.
Industry: Its applications extend to material science, where it is used in the development of advanced materials with specific electronic properties.
Comparison with Similar Compounds
2-Chloro-6-(trifluoromethyl)pyrazine: Similar in structure but with a different heterocyclic ring.
2-Chloro-6-(trifluoromethyl)nicotinonitrile: Contains a nitrile group instead of a pyridine ring.
Uniqueness: 2-Chloro-6-(trifluoromethyl)pyridine is unique due to its combination of halogen and trifluoromethyl groups on the pyridine ring, which imparts distinct electronic and steric properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVQMCQMDHBTHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345169 | |
Record name | 2-Chloro-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39890-95-4 | |
Record name | 2-Chloro-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-chloro-6-(trifluoromethyl)pyridine of interest in chemical research?
A1: this compound is a versatile building block for synthesizing more complex molecules. Its structure, containing both a chlorine atom and a trifluoromethyl group, allows for diverse chemical modifications. Researchers have demonstrated its utility in regioexhaustive functionalization, a strategy where a single starting material is transformed into all possible regioisomers of a product. [] This is particularly useful for exploring the properties of different isomers and identifying lead compounds in drug discovery.
Q2: What specific chemical transformations has this compound been subjected to?
A2: Several studies have explored the reactivity of this compound. Researchers have successfully converted this compound into its three possible carboxylic acid derivatives using various organometallic chemistry techniques. [] These techniques include transmetalation-equilibration to modify the reactivity of organometallic species, site-selective deprotonation using strong bases like lithium diisopropylamide, regioselective iodine migration, and steric protection of specific positions using bulky silyl groups.
Q3: Beyond its use in synthetic chemistry, has this compound been detected in any biological or environmental samples?
A3: Yes, recent research has identified this compound-3-ol, a derivative of this compound, in human cord blood samples. [] This finding suggests potential prenatal exposure to this compound and highlights the need for further investigation into its sources and potential health effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.